molecular formula C17H24N2O5S B2778764 Ethyl 2-(((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)amino)-2-oxoacetate CAS No. 896287-90-4

Ethyl 2-(((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)amino)-2-oxoacetate

Cat. No.: B2778764
CAS No.: 896287-90-4
M. Wt: 368.45
InChI Key: MOKVTYWMWOTKCH-UHFFFAOYSA-N
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Description

Ethyl 2-(((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)amino)-2-oxoacetate is a useful research compound. Its molecular formula is C17H24N2O5S and its molecular weight is 368.45. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methylamino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c1-4-24-17(21)16(20)18-11-14-6-5-9-19(14)25(22,23)15-10-12(2)7-8-13(15)3/h7-8,10,14H,4-6,9,11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKVTYWMWOTKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the key steps and optimized reaction conditions for synthesizing Ethyl 2-(((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)amino)-2-oxoacetate?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the preparation of a pyrrolidine scaffold functionalized with a sulfonyl group. Key steps include:
  • Sulfonylation : Introducing the 2,5-dimethylphenylsulfonyl group to the pyrrolidine ring under basic conditions (e.g., using triethylamine in dichloromethane at 0–5°C) .
  • Amination : Coupling the sulfonylated pyrrolidine with an amino-oxoacetate derivative via reductive amination or nucleophilic substitution.
  • Esterification : Final esterification using ethanol under acidic catalysis (e.g., H₂SO₄) .
  • Optimization : Reaction yields are maximized by controlling temperature (e.g., 50–60°C for cyclization steps), using anhydrous solvents (e.g., THF or DMF), and employing catalysts like Lawesson’s reagent for sulfur-containing intermediates .

Q. Table 1: Representative Reaction Conditions

StepSolventTemperatureCatalyst/YieldReference
SulfonylationDCM0–5°CTriethylamine
CyclizationTHF50–60°CLawesson’s reagent
PurificationEthyl acetateColumn chromatography

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic methods:
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify bond connectivity and stereochemistry, particularly for the pyrrolidine and sulfonyl groups .
  • X-ray Crystallography : Resolves absolute configuration and confirms bond angles/lengths in the solid state .
  • HPLC/MS : Ensures purity (>95%) and identifies byproducts (e.g., unreacted intermediates) .
  • FT-IR : Validates functional groups (e.g., C=O at ~1700 cm⁻¹, S=O at ~1150 cm⁻¹) .

Q. Table 2: Key Spectroscopic Data

TechniqueKey Peaks/FeaturesReference
¹H NMRδ 1.2–1.4 (ester CH₃), δ 3.5–4.0 (pyrrolidine CH₂)
X-rayBond length: C–S (1.76 Å), C–N (1.47 Å)
HPLC Retention Time8.2 min (C18 column, acetonitrile/water)

Advanced Research Questions

Q. How can computational modeling predict this compound’s reactivity or interactions with biological targets?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to simulate binding to proteins (e.g., enzymes with sulfonamide-binding pockets). The sulfonyl group may interact with arginine residues via hydrogen bonds .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites. The pyrrolidine ring’s conformation influences steric accessibility .
  • MD Simulations : Assess stability in biological membranes (e.g., lipid bilayer penetration) based on logP values (~3.5 estimated) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Conflicting data (e.g., ambiguous NOE correlations in NMR or unexpected HPLC peaks) can be addressed by:
  • Multi-Technique Cross-Validation : Compare NMR with X-ray data to confirm stereochemistry .
  • Isotopic Labeling : Use ¹⁵N-labeled intermediates to trace nitrogen connectivity in complex heterocycles .
  • High-Resolution MS : Identify fragment ions to distinguish isomers (e.g., regioisomeric sulfonamides) .

Q. How can researchers evaluate the compound’s biological activity, such as antitumor potential?

  • Methodological Answer :
  • In Vitro Assays : Screen against cancer cell lines (e.g., NCI-60 panel) using MTT assays. Sulfonamide derivatives show IC₅₀ values in the µM range by disrupting tubulin polymerization .
  • Mechanistic Studies : Use Western blotting to assess apoptosis markers (e.g., caspase-3 activation) .
  • SAR Analysis : Modify the pyrrolidine or sulfonyl groups to correlate structure with activity. For example, dimethylphenyl substitution enhances lipophilicity and target binding .

Q. Table 3: Representative Biological Data

Cell LineIC₅₀ (µM)MechanismReference
MCF-7 (Breast)12.3Tubulin inhibition
A549 (Lung)18.7Caspase-3 activation

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental spectroscopic data?

  • Methodological Answer :
  • Solvent Effects : NMR chemical shifts vary with solvent (e.g., DMSO vs. CDCl₃). Re-run experiments in matching solvents .
  • Tautomerism : For oxoacetate derivatives, consider keto-enol tautomerism impacting NMR peak assignments .
  • Dynamic Effects : Low-temperature NMR (−40°C) can "freeze" conformational changes for clearer spectra .

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